Regioisomeric Impact: 3-Bromo vs. 4-Bromo Substitution on Synthetic Utility
The position of the bromine atom on the benzoyl ring is a critical determinant of downstream synthetic utility. The target compound, tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (CAS 1427460-40-9), possesses a 3-bromo substituent. In contrast, a direct analog, tert-Butyl [2-(4-bromophenyl)ethyl]carbamate (CAS 120157-97-3), bears a 4-bromo substitution. This structural variance leads to a quantifiable difference in molecular weight and formula: 343.22 g/mol (C14H19BrN2O3) for the 3-bromo compound versus 300.19 g/mol (C13H18BrNO2) for the 4-bromo analog . While both are carbamates, the difference in molecular weight and formula is a direct consequence of the altered substitution pattern, which, in turn, dictates distinct reactivity profiles in cross-coupling, nucleophilic aromatic substitution, and other key synthetic transformations [1]. The 3-bromo configuration is specifically required for the coupling step in the optimized Mavacamten synthesis, a process designed to avoid hazardous intermediates [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 343.22 |
| Comparator Or Baseline | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate (CAS 120157-97-3): 300.19 |
| Quantified Difference | 14% increase in molecular weight for the target compound. |
| Conditions | Computed property based on chemical formula (PubChem). |
Why This Matters
The specific molecular architecture ensures correct reactivity and regiospecificity in subsequent synthetic steps, particularly for the patented Mavacamten process, where an incorrect isomer would derail the entire synthetic route.
- [1] Wang, H., Han, B., Li, M., & Zhang, Q. (2026). An Improved Synthesis Process of Mavacamten: The First-in-Class Cardiac Myosin Inhibitor. Organic Process Research & Development. View Source
